![molecular formula C11H10ClN3O B7557858 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)
2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide typically involves the reaction of 3-(1H-pyrazol-5-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with careful control of reaction conditions and the use of industrial-grade reagents and solvents. The product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a corresponding sulfoxide or sulfone.
Scientific Research Applications
2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied. For example, it might inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide
- 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide
Uniqueness
2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the chloro group and the acetamide moiety can also impact its solubility, stability, and interaction with biological targets, making it distinct from other pyrazole derivatives.
Properties
IUPAC Name |
2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-2-8(6-9)10-4-5-13-15-10/h1-6H,7H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAJEDJYJWBERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)
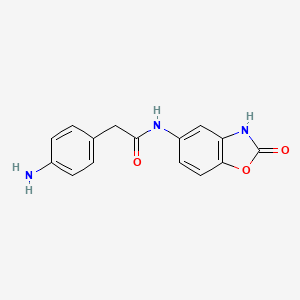
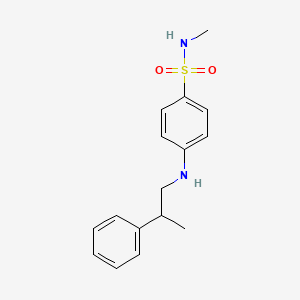
![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
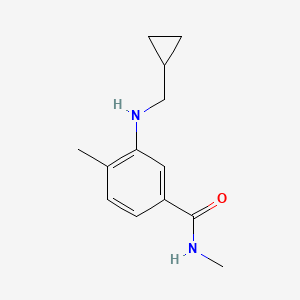
![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
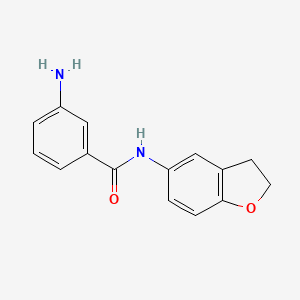
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)
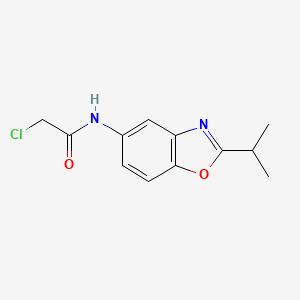
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)
